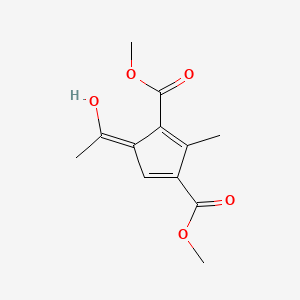
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with hydroxyethylidene and methyl groups, as well as two ester functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate typically involves the reaction of Meldrum’s acid with acetyl chloride in the presence of pyridine. The reaction is carried out in methylene chloride at low temperatures, followed by quenching with methanol . The resulting product is purified through a series of extractions and drying steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronic acid: A bisphosphonate used in medicine and industry, known for its ability to inhibit bone resorption.
Clodronic acid: Another bisphosphonate with similar applications in treating bone diseases.
Uniqueness
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is unique due to its specific structural features, including the cyclopentadiene ring and the combination of hydroxyethylidene and ester groups
Eigenschaften
CAS-Nummer |
14374-51-7 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.239 |
IUPAC-Name |
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-6-8(11(14)16-3)5-9(7(2)13)10(6)12(15)17-4/h5,13H,1-4H3/b9-7- |
InChI-Schlüssel |
HVMUJCTYXSVCAW-CLFYSBASSA-N |
SMILES |
CC1=C(C(=C(C)O)C=C1C(=O)OC)C(=O)OC |
Synonyme |
5-(1-Hydroxyethylidene)-2-methyl-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















